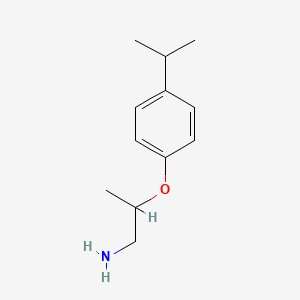

2-(4-Isopropylphenoxy)propan-1-amine

Beschreibung

Structural Classification within Phenoxypropanamines

2-(4-Isopropylphenoxy)propan-1-amine is classified as a substituted phenoxypropanamine. The structure of this compound can be deconstructed into several key components which dictate its chemical properties and classification.

Phenoxy Group: The core of the "phenoxy" portion of the name is a phenyl ring attached to an oxygen atom, forming a phenyl ether. In this specific molecule, the phenyl ring is substituted at the para (4-position) with an isopropyl group.

Propanamine Group: A three-carbon propane (B168953) chain is attached to the phenoxy oxygen. The "-amine" suffix indicates the presence of a primary amine group (-NH2) attached to this propane chain. The "propan-1-amine" nomenclature specifies that the amine group is located on the first carbon of the propane chain.

Linkage: The "2-" prefix indicates that the phenoxy group is attached to the second carbon of the propan-1-amine chain.

This specific arrangement places this compound within the family of aryloxypropanamines.

| Structural Component | Description |

| Aromatic Ring | Phenyl group |

| Substituent on Ring | Isopropyl group at the 4-position |

| Ether Linkage | Oxygen atom connecting the aromatic ring to the alkyl chain |

| Alkyl Chain | Propane |

| Amino Group | Primary amine (-NH2) at the 1-position of the propane chain |

| Point of Attachment | Phenoxy group is attached to the 2-position of the propane chain |

Historical Context of Related Alkylphenoxyamines in Chemical Research

The exploration of alkylphenoxyamines is rooted in the broader history of medicinal chemistry and the study of structure-activity relationships. While specific historical details for this compound are not extensively documented in seminal literature, the development of the parent class of phenoxypropanamines is well-established.

Research into compounds containing the phenoxypropanamine scaffold gained significant momentum in the mid-20th century. Chemists and pharmacologists discovered that this structural motif was a key component in a variety of compounds exhibiting significant biological effects. The systematic modification of the aromatic ring, the alkyl chain, and the amine functionality allowed researchers to explore how subtle changes in molecular structure could lead to profound differences in chemical and biological properties. This era of research laid the groundwork for the synthesis and investigation of numerous derivatives, each with its unique substitution pattern.

Significance of the Phenoxyamine Moiety in Organic Chemistry

The phenoxyamine moiety is a privileged scaffold in organic chemistry, meaning it is a structural framework that is frequently found in compounds with useful properties. nih.gov Its significance stems from a combination of its synthetic accessibility and the chemical properties it imparts to a molecule.

From a synthetic standpoint, the ether linkage in phenoxyamines can be readily formed through well-established reactions such as the Williamson ether synthesis, where a phenoxide reacts with an appropriate alkyl halide. osti.gov The amine group can be introduced through various methods, including reductive amination or Gabriel synthesis. youtube.comyoutube.comnumberanalytics.com

Eigenschaften

IUPAC Name |

2-(4-propan-2-ylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)11-4-6-12(7-5-11)14-10(3)8-13/h4-7,9-10H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJKQKHHJPPJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Isopropylphenoxy Propan 1 Amine

Retrosynthetic Analysis of the 2-(4-Isopropylphenoxy)propan-1-amine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.comscitepress.org For this compound, the primary strategic disconnections involve the ether and the carbon-nitrogen bonds.

Two logical disconnections are:

Disconnection (a): C-O Ether Bond: This bond cleavage simplifies the molecule into two primary precursors: 4-isopropylphenol (B134273) and a functionalized propane-1-amine derivative, such as 2-aminopropan-1-ol or a 2-halopropan-1-amine. This approach is common for synthesizing aryloxypropanolamines.

Disconnection (b): C-N Amine Bond: This disconnection leads to a 2-(4-isopropylphenoxy)propane derivative with a suitable leaving group or a carbonyl group at the C1 position, and an ammonia (B1221849) equivalent. For instance, this could yield 2-(4-isopropylphenoxy)propanal or a 1-halo-2-(4-isopropylphenoxy)propane.

In planning a forward synthesis, introducing the reactive amine functional group late in the sequence is often advantageous to avoid chemoselectivity problems, such as the basic nitrogen atom interfering with the ether formation step. amazonaws.com Therefore, a strategy that forms the ether linkage first, followed by the introduction of the amine, is often preferred. This would correspond to retrosynthetic disconnection (b).

| Disconnection Pathway | Bond Cleaved | Resulting Precursors (Synthons) | Practical Starting Materials |

| Pathway A | C-O (Ether) | 4-Isopropylphenoxide and 2-aminopropyl cation | 4-Isopropylphenol and 1-amino-2-propanol (or 2-chloropropan-1-amine) |

| Pathway B | C-N (Amine) | 2-(4-isopropylphenoxy)propyl fragment and an amino source | 1-(4-Isopropylphenoxy)propan-2-one and Ammonia (for reductive amination) |

Precursor Synthesis Strategies

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors, as identified through retrosynthetic analysis.

4-Isopropylphenol is a crucial precursor, and several methods for its synthesis have been developed. wikipedia.org

Alkylation of Phenol (B47542): The most common industrial method is the Friedel-Crafts alkylation of phenol with propylene, typically using an acid catalyst. The conditions can be tuned to favor the formation of the para-substituted product, 4-isopropylphenol, over other isomers like 2-isopropylphenol (B134262). wikipedia.org

Transalkylation: 4-Isopropylphenol can also be prepared by the transalkylation of 2-isopropylphenol. This process involves contacting 2-isopropylphenol with an excess of phenol in the presence of a catalyst system, such as sulfuric acid on clay combined with a molecular sieve, to isomerize the ortho-isomer to the more thermodynamically stable para-isomer. google.com

From α-Methylstyrene: Another route involves the reaction of phenol with α-methylstyrene under nitrogen protection, using a solid acid catalyst like H2SO4-SiO2 in a solvent such as toluene. guidechem.com

Other Methods: Less common methods include the isolation from natural sources like Eucalyptus polybractea oil or the air oxidation of a Grignard reagent, specifically Magnesium para-iso-propylphenyl-bromide. chemicalbook.comchemicalbook.com

Table of Synthetic Routes for 4-Isopropylphenol

| Method | Reactants | Catalyst/Conditions | Key Features |

| Phenol Alkylation | Phenol, Propylene | Acid catalysts (e.g., AlCl₃, H₃PO₄) | Well-developed industrial process; can produce isomeric mixtures. wikipedia.org |

| Transalkylation | 2-Isopropylphenol, Phenol | Sulfuric acid on clay, molecular sieve | Converts ortho-isomer to the desired para-isomer. google.com |

| From α-Methylstyrene | Phenol, α-Methylstyrene | Solid acid (H₂SO₄-SiO₂) in toluene, 85°C | Provides good yield after crystallization. guidechem.com |

| Grignard Oxidation | Magnesium para-iso-propylphenyl-bromide, Air | N/A | A laboratory-scale synthesis method. chemicalbook.com |

The synthesis of the three-carbon amine fragment can be achieved through several general methods for amine synthesis.

Reduction of Nitro Compounds: 1-Nitropropane can be reduced to propan-1-amine using various reducing agents. Common systems include tin chloride (SnCl₂) and hydrochloric acid (HCl), or catalytic hydrogenation with catalysts like palladium or platinum. quora.comdoubtnut.com This method is effective for creating primary amines from their corresponding nitroalkanes.

Reduction of Nitriles: Butanenitrile can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield butan-1-amine. To obtain a propane-1-amine derivative, one would start with a substituted propanenitrile. This method adds a carbon atom from the nitrile group. libretexts.org

Reductive Amination: A versatile method involves the reaction of an aldehyde or ketone with an amine source in the presence of a reducing agent. libretexts.orglibretexts.org For instance, propanal could be reacted with ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or H₂ over a nickel catalyst to produce propan-1-amine. youtube.comyoutube.com

From Oximes: Propanal can be converted to its corresponding oxime, which can then be reduced to form propan-1-amine. shaalaa.com

Direct Synthesis Routes to this compound

The assembly of the final molecule involves forming the key ether and amine linkages from the prepared precursors.

A common strategy for forming the aryloxy ether bond is a variation of the Williamson ether synthesis. A widely used industrial approach for similar structures involves reacting the phenol with an epoxide precursor in the presence of a base.

A typical sequence is:

Epoxide Formation: 4-Isopropylphenol is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., potassium carbonate) to form the intermediate epoxide, 1-(4-isopropylphenoxy)-2,3-epoxypropane. epo.org

Ring-Opening Amination: The resulting epoxide is then reacted with an amine. While the target molecule has a primary amine, a common route for related compounds involves reacting the epoxide with a suitable amine, such as isopropylamine, which opens the epoxide ring to form the corresponding secondary amine alcohol. epo.orggoogle.com To achieve the primary amine of the target molecule, one might use ammonia, although this can lead to side products. An alternative is to use a protected amine equivalent that is later deprotected.

This strategy involves forming the ether linkage first, followed by the introduction of the amine group.

Reductive Amination: This is a powerful and direct method. The synthesis would begin by creating the ketone intermediate, 1-(4-isopropylphenoxy)propan-2-one. This ketone can then undergo reductive amination by reacting with ammonia (or an ammonia source like ammonium (B1175870) formate) in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation to yield the final primary amine, this compound. libretexts.orgorganic-chemistry.org This approach is analogous to the commercial synthesis of amphetamine from phenyl-2-propanone. libretexts.org

Comparison of Direct Synthesis Routes

| Route | Key Intermediate | Reaction | Description |

| Etherification First | 1-(4-isopropylphenoxy)-2,3-epoxypropane | Epoxide ring-opening | 4-Isopropylphenol is converted to an epoxide, which is then opened by an amine source. google.com |

| Amination Last | 1-(4-isopropylphenoxy)propan-2-one | Reductive Amination | An intermediate ketone is synthesized and then converted directly to the primary amine using ammonia and a reducing agent. libretexts.orgorganic-chemistry.org |

Amination Reactions for Propan-1-amine Moiety Introduction

Reductive Amination Strategies

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This reaction proceeds via the formation of an intermediate imine from a ketone or aldehyde, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of this compound, the logical starting material is the ketone 1-(4-isopropylphenoxy)propan-2-one.

Imine Formation: The ketone precursor reacts with an amine source, typically ammonia, under neutral or weakly acidic conditions to form an imine intermediate.

Reduction: The imine is subsequently reduced to the final amine product using a suitable reducing agent.

A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its selectivity for reducing the protonated imine over the starting ketone. masterorganicchemistry.com Other common reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is less toxic, and catalytic hydrogenation over metals like palladium, platinum, or nickel. wikipedia.orgorganic-chemistry.org

The reaction can be summarized as follows: 1-(4-isopropylphenoxy)propan-2-one + NH₃ + [Reducing Agent] → this compound

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selective for imines over ketones | Highly toxic (cyanide source) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | Mild, non-toxic, effective for ketones | Moisture sensitive |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | High pressure H₂, metal catalyst | "Green" method, high yield | Requires specialized equipment, may reduce other functional groups |

| Borane-Pyridine Complex | Methanol, Acetic Acid | Stable, easy to handle | Can be less reactive than other hydrides |

Nucleophilic Substitution Reactions (SN2-type approaches)

Nucleophilic substitution reactions, particularly those following an SN2 mechanism, provide a foundational route for forming carbon-nitrogen bonds. nih.govlibretexts.org In the context of synthesizing this compound, this approach involves the displacement of a suitable leaving group from a propyl-based electrophile by a nitrogen-containing nucleophile.

A common strategy for analogous aryloxypropanolamines involves a two-step sequence:

Ether Formation: 4-Isopropylphenol is reacted with a three-carbon synthon containing a leaving group and a precursor to the amine, such as epichlorohydrin. This reaction, typically conducted in the presence of a base like sodium hydroxide, forms an epoxide intermediate, 1-(4-isopropylphenoxy)-2,3-epoxypropane.

Epoxide Opening: The resulting epoxide is then opened by a nucleophilic amine source. For the synthesis of a primary amine, a protected form of ammonia, such as sodium azide (B81097), is often used. The azide attacks the less sterically hindered terminal carbon of the epoxide, yielding an azido (B1232118) alcohol. Subsequent reduction of the azide group (e.g., via catalytic hydrogenation with H₂/Pd-C or with LiAlH₄) furnishes the desired primary amine.

Alternatively, a precursor such as 2-(4-isopropylphenoxy)propyl halide (e.g., bromide or chloride) could be synthesized and subsequently reacted with a nitrogen nucleophile like ammonia. However, direct alkylation of ammonia can lead to polyalkylation, forming secondary and tertiary amines as byproducts. chemistrysteps.com

| Electrophile (Substrate) | Nucleophile | Key Intermediate | Final Step |

|---|---|---|---|

| 1-(4-isopropylphenoxy)-2,3-epoxypropane | Sodium Azide (NaN₃) | 1-azido-3-(4-isopropylphenoxy)propan-2-ol | Reduction of azide |

| 2-(4-isopropylphenoxy)propyl bromide | Ammonia (NH₃, excess) | 2-(4-Isopropylphenoxy)propan-1-ammonium bromide | Deprotonation |

| 2-(4-isopropylphenoxy)propyl tosylate | Sodium Azide (NaN₃) | 1-azido-2-(4-isopropylphenoxy)propane | Reduction of azide |

Gabriel Amine Synthesis Variations

The Gabriel synthesis is a robust method for preparing primary amines that avoids the overalkylation issues associated with using ammonia as a nucleophile. chemistrysteps.comwikipedia.org This method utilizes the phthalimide (B116566) anion as a surrogate for the amide anion (⁻NH₂). wikipedia.orgorganic-chemistry.org

The synthesis would proceed through the following steps:

N-Alkylation: Potassium phthalimide is reacted with a suitable substrate, such as 2-(4-isopropylphenoxy)propyl halide or tosylate. The phthalimide anion displaces the leaving group in an SN2 reaction to form N-[2-(4-isopropylphenoxy)propyl]phthalimide. libretexts.org

Deprotection: The primary amine is then liberated from the phthalimide group. This is typically achieved by hydrazinolysis (using hydrazine, NH₂NH₂), which results in the formation of the desired amine and a stable phthalhydrazide (B32825) precipitate. wikipedia.org Acidic or basic hydrolysis can also be used, but these methods often require harsh conditions. libretexts.org

While effective for primary and some secondary alkyl halides, the Gabriel synthesis is generally not suitable for sterically hindered secondary halides, and the deprotection step can sometimes be challenging. wikipedia.org

Other Amine Formation Rearrangements (e.g., Hofmann, Curtius, if applicable)

Rearrangement reactions provide alternative, albeit less direct, pathways to amines from other functional groups like amides or carboxylic acids.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com To synthesize this compound via this route, one would need to start with 3-(4-isopropylphenoxy)butanamide. Treatment of this amide with bromine and a strong base (like NaOH) would induce a rearrangement through an isocyanate intermediate, which is then hydrolyzed to the final amine, releasing the carbonyl carbon as carbon dioxide. wikipedia.orgchemistrysteps.com

Curtius Rearrangement: The Curtius rearrangement is the thermal decomposition of an acyl azide into an isocyanate, which can then be hydrolyzed to a primary amine. wikipedia.orgorganic-chemistry.org This pathway is similar to the Hofmann rearrangement in that it also proceeds through an isocyanate and results in the loss of one carbon atom. masterorganicchemistry.com The synthesis would begin with the corresponding carboxylic acid, 3-(4-isopropylphenoxy)butanoic acid. This acid would be converted to an acyl azide (e.g., by reaction with sodium azide), which upon heating, rearranges to the isocyanate and subsequently hydrolyzes to this compound. nih.govnih.gov A key advantage of the Curtius rearrangement is that the reaction proceeds with complete retention of stereochemistry at the migrating carbon center. nih.gov

While theoretically applicable, these rearrangement reactions are multi-step and may not be the most efficient methods for producing this specific target molecule compared to reductive amination or nucleophilic substitution.

Stereoselective Synthesis Approaches

The target compound, this compound, contains a chiral center at the second carbon of the propyl chain. Therefore, non-stereoselective syntheses will produce a racemic mixture of (R) and (S) enantiomers. For applications where a single enantiomer is required, stereoselective synthesis methods must be employed.

Chiral Auxiliary-Based Methods

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. sigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary could be used in several ways. For example, a chiral auxiliary like an Evans oxazolidinone could be acylated with 2-(4-isopropylphenoxy)propanoic acid. The resulting system could then be subjected to a stereoselective reduction of the carbonyl group, followed by conversion to the amine.

A more direct approach involves the use of sulfinamides, such as tert-butanesulfinamide, developed by Ellman. yale.edu

Condensation: 1-(4-isopropylphenoxy)propan-2-one is condensed with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is then reduced. The bulky tert-butylsulfinyl group directs the hydride reagent to the opposite face of the imine, leading to a high degree of diastereoselectivity.

Auxiliary Removal: The sulfinyl group is removed under mild acidic conditions to yield the enantiomerically enriched primary amine.

This method is highly versatile and has been used for the asymmetric synthesis of a wide variety of chiral amines. yale.edu

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov This is often a more atom-economical approach than using stoichiometric chiral auxiliaries. For the synthesis of enantiopure this compound, two primary strategies are applicable:

Asymmetric Reductive Amination: This involves the reduction of the imine formed from 1-(4-isopropylphenoxy)propan-2-one and ammonia using a chiral catalyst. Chiral organocatalysts, such as those derived from natural amino acids or Cinchona alkaloids, can effectively catalyze the enantioselective reduction of imines. nih.gov Transition metal catalysts, featuring chiral ligands, are also widely employed for the asymmetric hydrogenation of C=N bonds.

Biocatalysis: Enzymes offer unparalleled stereoselectivity in chemical transformations. Transaminases or amine dehydrogenases can be used to convert a ketone precursor directly into a chiral amine. frontiersin.org For example, a transaminase enzyme could catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to 1-(4-isopropylphenoxy)propan-2-one, producing the (R)- or (S)-amine with very high enantiomeric excess, depending on the specific enzyme used.

The stereoselective synthesis of related β-blockers, which share the aryloxypropanolamine scaffold, is well-documented and often employs the reaction of phenols with chiral precursors like (R)- or (S)-glycidol tosylate or (R)- and (S)-epichlorohydrin to set the stereocenter early in the synthesis. nih.gov These established methods for related compounds provide a strong precedent for achieving high enantiopurity in the synthesis of this compound.

Compound Index

| Compound Name | Chemical Structure/Formula |

|---|---|

| This compound | C₁₂H₁₉NO |

| 1-(4-isopropylphenoxy)propan-2-one | C₁₂H₁₆O₂ |

| 4-Isopropylphenol | C₉H₁₂O |

| Epichlorohydrin | C₃H₅ClO |

| Sodium Azide | NaN₃ |

| Potassium Phthalimide | C₈H₄KNO₂ |

| Hydrazine | N₂H₄ |

| 3-(4-isopropylphenoxy)butanamide | C₁₃H₁₉NO₂ |

| 3-(4-isopropylphenoxy)butanoic acid | C₁₃H₁₈O₃ |

| tert-Butanesulfinamide | C₄H₁₁NOS |

| Sodium Cyanoborohydride | NaBH₃CN |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical compounds is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental impact and improve the sustainability of chemical processes. While specific green synthetic routes for this compound are not extensively documented in publicly available literature, the principles of green chemistry can be applied to its plausible synthetic pathways. The traditional synthesis of analogous phenoxypropanolamines, which are structurally similar to the target molecule, often involves the reaction of a substituted phenol with epichlorohydrin, followed by a ring-opening reaction of the resulting epoxide with an amine. This conventional approach can be evaluated and improved upon using the twelve principles of green chemistry.

A hypothetical greener synthesis of this compound would focus on several key areas of improvement over traditional methods. These include the use of less hazardous solvents, the development of catalytic reactions to minimize waste, the use of renewable feedstocks, and the design of more energy-efficient reaction conditions.

One of the core tenets of green chemistry is the use of safer solvents and auxiliaries. In the synthesis of related compounds, polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide are sometimes used. google.com These solvents have significant environmental and health concerns. A greener approach would involve the use of more benign solvents like water, ethanol, or supercritical fluids. For instance, an expeditious synthesis of benzenemethanesulfonamides has been achieved in an aqueous medium at room temperature, highlighting the potential for water as a green solvent in related syntheses.

Another key principle is the use of catalytic reagents in preference to stoichiometric reagents to minimize waste. Recent advancements have shown the development of innovative membrane nanoreactors for the synthesis of beta-blockers like propranolol. bioengineer.org This technology utilizes a graphene oxide-based membrane to create a confined nanoscale reaction environment, which significantly enhances reaction efficiency and allows for operation at ambient temperatures. bioengineer.org Such a system boasts a much higher turnover frequency compared to traditional powder catalysts, leading to ultra-short reaction times and a reduction in energy consumption. bioengineer.org The versatility of this reactor design has been demonstrated for other beta-blockers and could potentially be adapted for the synthesis of this compound. bioengineer.org

Furthermore, the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a crucial consideration. The classical synthesis of phenoxypropanolamines can be quite atom-economical. However, waste is generated from the use of bases and in the purification steps. The development of catalytic systems, as mentioned above, can contribute to higher atom economy by reducing the need for stoichiometric reagents.

Energy efficiency is another important aspect of green synthesis. Microwave-assisted organic synthesis is a well-established green chemistry technique that can lead to enhanced reaction rates, reduced reaction times, and higher yields. googleapis.com This method provides uniform heating and can reduce the formation of unwanted side-products. googleapis.com Similarly, mechanochemistry, where chemical reactions are induced by mechanical energy, offers a solvent-free or solvent-minimized approach that is also energy-efficient. nih.gov

Finally, the choice of starting materials is fundamental to a green synthetic process. While the synthesis of this compound would likely start from 4-isopropylphenol, a petrochemically derived feedstock, future green approaches could explore the use of bio-based feedstocks for the synthesis of such aromatic starting materials.

The table below outlines a comparison between a plausible traditional synthesis and a potential greener synthesis of this compound, based on the principles of green chemistry and advancements in the synthesis of related compounds.

| Principle of Green Chemistry | Traditional Synthetic Approach (Hypothetical) | Potential Green Chemistry Approach |

| Solvent | Use of polar aprotic solvents (e.g., acetonitrile, DMF) google.com | Use of greener solvents (e.g., water, ethanol, supercritical CO2) or solvent-free conditions (mechanochemistry) nih.gov |

| Catalysis | Stoichiometric amounts of base | Use of catalytic amounts of a recyclable catalyst; innovative reactor technology (e.g., membrane nanoreactor) bioengineer.org |

| Energy Efficiency | Conventional heating (e.g., oil bath, heating mantle) | Microwave-assisted synthesis or reactions at ambient temperature bioengineer.orggoogleapis.com |

| Waste Prevention | Generation of salt byproducts and solvent waste | Minimized waste through catalysis and use of recyclable solvents |

| Atom Economy | Generally good, but can be improved | Higher atom economy through catalytic pathways |

| Use of Renewable Feedstocks | Petrochemical-based starting materials | Exploration of bio-based routes to starting materials |

By systematically applying these green chemistry principles, the synthesis of this compound can be designed to be more environmentally benign and sustainable.

Reaction Mechanisms and Chemical Transformations of 2 4 Isopropylphenoxy Propan 1 Amine

Mechanistic Studies of Amine Reactivity

The primary amine group in 2-(4-Isopropylphenoxy)propan-1-amine is a key center of reactivity, largely due to the lone pair of electrons on the nitrogen atom. This lone pair confers nucleophilic and basic properties to the molecule, enabling it to participate in a wide range of chemical reactions.

Nucleophilic Properties of the Primary Amine

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile. This characteristic allows it to attack electron-deficient centers, initiating numerous chemical transformations. The nucleophilicity of primary amines is a well-established principle in organic chemistry, and this compound is no exception. libretexts.orglibretexts.org The electron-donating nature of the alkyl groups attached to the nitrogen further enhances its nucleophilicity compared to ammonia (B1221849).

The nucleophilic character of the amine is central to its reactions with various electrophiles. For instance, it can readily participate in nucleophilic substitution reactions with alkyl halides. libretexts.org The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. However, such reactions can be challenging to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the alkylated products. libretexts.orgmasterorganicchemistry.com

Reactions with Carbonyl Compounds (e.g., Imine Formation)

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is a reversible, acid-catalyzed process that proceeds through a nucleophilic addition-elimination mechanism.

The reaction is initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. This is followed by a series of proton transfer steps, leading to the formation of a carbinolamine intermediate. Subsequent elimination of a water molecule results in the formation of the C=N double bond characteristic of an imine. libretexts.orgmasterorganicchemistry.com The optimal pH for this reaction is typically mildly acidic, as sufficient acid is required to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, while not being so acidic as to protonate the amine nucleophile, which would render it unreactive. libretexts.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde (R-CHO) | Imine | Nucleophilic Addition-Elimination |

| This compound | Ketone (R-CO-R') | Imine | Nucleophilic Addition-Elimination |

Alkylation and Acylation Reactions

The primary amine of this compound can undergo both alkylation and acylation reactions. As mentioned, direct alkylation with alkyl halides can be difficult to control. libretexts.orgmasterorganicchemistry.com A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. This process involves the initial formation of an imine with an aldehyde or ketone, followed by reduction of the C=N double bond. masterorganicchemistry.com

Acylation of the amine with acyl chlorides or acid anhydrides is a more straightforward and controllable reaction, leading to the formation of amides. libretexts.org This reaction is a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the acylating agent. The subsequent loss of a leaving group (e.g., chloride) from the tetrahedral intermediate yields the corresponding amide. libretexts.org The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). libretexts.org

| Reagent | Product | Reaction Type |

| Alkyl Halide (R-X) | Secondary/Tertiary Amine | Nucleophilic Alkylation |

| Acyl Chloride (R-COCl) | Amide | Nucleophilic Acylation |

| Acid Anhydride ((RCO)₂O) | Amide | Nucleophilic Acylation |

Transformations Involving the Ether Linkage

The ether linkage in this compound, while generally stable, can undergo cleavage and rearrangement under specific conditions.

Cleavage Reactions

The cleavage of aryl ethers typically requires harsh reaction conditions, such as treatment with strong acids like HBr or HI. wikipedia.orgpressbooks.publibretexts.orgmasterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). The halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms.

In the case of an aryl alkyl ether like this compound, the cleavage will selectively occur at the alkyl-oxygen bond. This is because the phenyl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon and resonance stabilization. The nucleophilic attack of the halide will therefore occur at the propyl group, leading to the formation of 4-isopropylphenol (B134273) and the corresponding halo-propanamine derivative. The reaction mechanism can be either SN1 or SN2, depending on the structure of the alkyl group. pressbooks.publibretexts.org Given the secondary nature of the carbon attached to the oxygen in the propanamine moiety, both pathways could be possible, though an SN2 pathway is generally favored for primary and secondary substrates. pressbooks.publibretexts.org

| Reagent | Products |

| HBr (excess) | 4-Isopropylphenol + 2-bromopropan-1-amine |

| HI (excess) | 4-Isopropylphenol + 2-iodopropan-1-amine |

Rearrangement Reactions (e.g., Smiles Rearrangements)

The structure of this compound contains the necessary components for a potential Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. wikipedia.orgnih.gov In this case, it would involve the migration of the 4-isopropylphenyl group from the oxygen atom to the nitrogen atom of the propanamine side chain.

For a classical Smiles rearrangement to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups, which is not the case for the 4-isopropylphenyl group. wikipedia.org However, variants of the Smiles rearrangement, such as the Truce-Smiles rearrangement, can occur with non-activated aromatic rings if a sufficiently strong nucleophile is generated. wikipedia.org In the context of this compound, a strong base could deprotonate the primary amine to form a more potent nucleophile, which could then potentially initiate the rearrangement. The general mechanism involves the intramolecular attack of the nucleophile (the deprotonated amine) on the ipso-carbon of the aromatic ring, leading to a spirocyclic intermediate (a Meisenheimer complex). Subsequent cleavage of the carbon-oxygen bond results in the migration of the aryl group. nih.gov While theoretically possible under specific conditions, the Smiles rearrangement of non-activated phenoxypropanamines is not a commonly reported transformation.

Aromatic Ring Functionalization and Reactions

The substituted benzene (B151609) ring in this compound is the primary site for several important chemical reactions, most notably electrophilic aromatic substitution. The nature and position of the existing substituents profoundly influence the rate and regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In this process, an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of such reactions on this compound is dictated by the combined electronic effects of the para-isopropyl group and the ortho-, para-directing 2-(propan-1-amine)oxy substituent.

The alkoxy group (-OR) of the 2-(propan-1-amine)oxy substituent is a potent activating group. The oxygen atom, through its lone pairs, donates electron density to the aromatic ring via resonance, increasing its nucleophilicity and making it more susceptible to attack by electrophiles. This electron donation is most pronounced at the ortho and para positions relative to the alkoxy group. Consequently, the 2-(propan-1-amine)oxy group is a strong ortho-, para-director.

The isopropyl group at the para position is a weakly activating group, donating electron density to the ring through an inductive effect. Like other alkyl groups, it also directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the para position is already occupied by the isopropyl group. Therefore, electrophilic attack will be directed to the positions that are ortho to the strongly activating 2-(propan-1-amine)oxy group. These are the C2 and C6 positions of the benzene ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | 2-(2-Nitro-4-isopropylphenoxy)propan-1-amine |

| Br₂/FeBr₃ (Bromination) | 2-(2-Bromo-4-isopropylphenoxy)propan-1-amine |

| SO₃/H₂SO₄ (Sulfonation) | 2-Amino-1-(4-isopropylphenoxy)propane-2-sulfonic acid |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | 2-(2-Alkyl-4-isopropylphenoxy)propan-1-amine |

| R-COCl/AlCl₃ (Friedel-Crafts Acylation) | 2-(2-Acyl-4-isopropylphenoxy)propan-1-amine |

It is important to note that the primary amine in the side chain can be protonated under the acidic conditions often employed in electrophilic aromatic substitution reactions. The resulting ammonium ion is a strongly deactivating, meta-directing group. To avoid this, protection of the amine group, for instance by acetylation to form an amide, may be necessary to achieve the desired ortho-substitution directed by the alkoxy group.

The this compound molecule possesses sites susceptible to oxidative transformations. The ether linkage and the aminopropane side chain are potential targets for oxidative cleavage.

Phenol (B47542) ethers can undergo oxidative cleavage under certain conditions, although this typically requires strong oxidizing agents or specific catalysts. For instance, some enzymatic systems or potent chemical oxidants can cleave the C-O bond of the ether, which would lead to the formation of 4-isopropylphenol and derivatives of propan-1-amine.

More readily, the aminopropane side chain can be a site of oxidation. The electrochemical oxidation of N-alkylanilines is known to proceed via the formation of a radical cation, which can then undergo deprotonation and further oxidation, potentially leading to cleavage of the C-N bond or other rearrangements. While this compound is not a direct aniline (B41778) derivative, the primary amine group can undergo similar oxidative reactions, potentially leading to the formation of imines, nitriles, or cleavage products. The presence of the ether oxygen might influence the stability and reaction pathways of these intermediates.

Radical Reactions and Photochemical Pathways

The generation of radical species from this compound can initiate a variety of chemical transformations. Both the aminopropane side chain and the isopropyl group can participate in radical reactions, and the aromatic ring can be involved in photochemical processes.

The C-H bonds of the isopropyl group are susceptible to radical abstraction, particularly the tertiary C-H bond. This could be initiated by radical initiators or photochemically. The resulting tertiary radical is relatively stable and could undergo further reactions, such as halogenation or oxidation. For instance, radical bromination with N-bromosuccinimide (NBS) would be expected to selectively occur at the benzylic-like position of the isopropyl group.

The aminopropane side chain also presents opportunities for radical reactions. Alkoxyamines, which share structural similarities with the ether and amine functionalities in the target molecule, are known to undergo thermal or photochemically induced homolysis of the N-O bond to generate radical species. While this compound does not have a direct N-O bond, photochemical excitation could lead to hydrogen atom transfer from the amine or the adjacent carbon atoms, initiating radical-mediated processes.

Photochemical reactions of N-alkylanilines have been shown to involve the cleavage of the alkyl-N bond, leading to ring-alkylated anilines via a radical mechanism. By analogy, UV irradiation of this compound could potentially lead to cleavage of the C-O or C-N bonds in the side chain, followed by rearrangement or reaction with the aromatic ring.

Furthermore, phenol ethers can undergo photochemical reactions, such as the photo-Claisen rearrangement, although this is more common for allyl aryl ethers. The presence of the isopropyl and aminopropane substituents would influence the excited state properties of the aromatic ring and the potential for such photochemical transformations.

Advanced Spectroscopic and Structural Characterization of 2 4 Isopropylphenoxy Propan 1 Amine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2-(4-Isopropylphenoxy)propan-1-amine, the molecular formula is C₁₂H₁₉NO.

The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 193.1467 g/mol . An HRMS analysis, typically using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that corresponds to this theoretical mass within a very low error margin (typically < 5 ppm). Confirmation of this exact mass provides definitive evidence for the molecular formula C₁₂H₁₉NO, distinguishing it from any other combination of atoms that might have the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The electron-withdrawing effects of the oxygen and nitrogen atoms, along with the aromatic ring currents, significantly influence the chemical shifts. The amine protons (NH₂) typically appear as a broad singlet that can be exchanged with deuterium (B1214612) upon addition of D₂O, leading to the disappearance of its signal. libretexts.orgopenstax.org

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to -O) | 6.8 - 6.9 | Doublet | 2H |

| Aromatic (meta to -O) | 7.1 - 7.2 | Doublet | 2H |

| O-CH | 4.2 - 4.5 | Multiplet | 1H |

| Ar-CH(CH₃)₂ | 2.8 - 3.0 | Septet | 1H |

| CH₂-NH₂ | 2.8 - 3.1 | Multiplet | 2H |

| NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

| O-CH-CH₃ | 1.2 - 1.3 | Doublet | 3H |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to molecular symmetry, the two methyl carbons of the isopropyl group are equivalent, as are the pairs of aromatic carbons ortho and meta to the ether linkage. This results in a total of 9 distinct carbon signals. The carbons attached to the electronegative oxygen and nitrogen atoms are significantly deshielded and appear further downfield. openstax.org

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 155 - 157 |

| Aromatic C-isopropyl | 140 - 142 |

| Aromatic CH (meta to -O) | 129 - 130 |

| Aromatic CH (ortho to -O) | 115 - 117 |

| O-CH | 70 - 72 |

| CH₂-NH₂ | 45 - 47 |

| Ar-CH(CH₃)₂ | 33 - 34 |

| Ar-CH(CH₃)₂ | ~ 24 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. longdom.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm the connectivity within the spin systems. Key expected cross-peaks would appear between:

The aromatic protons ortho and meta to the ether linkage.

The methine and methyl protons of the isopropyl group.

The O-CH proton and both the adjacent methyl (O-CH-CH₃) and methylene (B1212753) (CH₂-NH₂) protons, confirming the propan-1-amine side chain structure.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting the different spin systems. Key HMBC correlations would include:

A correlation from the O-CH proton to the aromatic carbon attached to the ether oxygen (C-O), linking the side chain to the aromatic ring.

Correlations from the isopropyl methine proton to the aromatic ipso-carbon and the ortho aromatic carbons.

Correlations from the CH₂-NH₂ protons to the O-CH carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity between protons. It could be used to confirm the spatial relationship between, for example, the O-CH proton of the side chain and the ortho protons of the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, ether, aromatic, and aliphatic moieties. orgchemboulder.com

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine |

| ~ 1610, ~1500 | C=C Stretch | Aromatic Ring |

| 1270 - 1230 | C-O Asymmetric Stretch | Aryl-Alkyl Ether |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

| 1050 - 1010 | C-O Symmetric Stretch | Aryl-Alkyl Ether |

The presence of two distinct bands in the 3300-3450 cm⁻¹ region is a clear indicator of a primary amine (R-NH₂). libretexts.orgwpmucdn.com The strong absorption band around 1250 cm⁻¹ is characteristic of the aryl-alkyl C-O ether stretch. pressbooks.pub

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. The primary chromophore in this compound is the substituted benzene (B151609) ring. The presence of the oxygen atom of the ether linkage acts as an auxochrome, modifying the absorption characteristics of the benzene ring.

The spectrum is expected to exhibit two main absorption bands:

A strong absorption band (the E2 band) is predicted around 220-230 nm.

A weaker, fine-structured band (the B band) is predicted around 270-280 nm.

These absorptions are characteristic of a para-substituted alkoxybenzene, where electron donation from the oxygen atom into the aromatic ring influences the energy of the π → π* electronic transitions. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

The precise solid-state arrangement of this compound remains to be fully elucidated by X-ray crystallography. As of the latest available data, a definitive single-crystal X-ray diffraction study for this specific compound has not been reported in publicly accessible literature. Such a study would be invaluable for conclusively determining its crystal system, space group, and key structural parameters like bond lengths and angles in the crystalline state.

While crystallographic data for structurally related aromatic amines and phenoxy derivatives exist, direct extrapolation of these findings to this compound is not feasible due to the unique influence of the isopropyl and aminopropane substituents on the crystal packing and molecular conformation. Future crystallographic studies would provide critical insights into the intermolecular interactions, such as hydrogen bonding involving the primary amine group, that govern the supramolecular architecture of this compound in its solid form.

Chromatographic Purity Assessment (e.g., UPLC, LC/MS)

The purity of this compound is critical for its application in research and synthesis. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for assessing the purity of such compounds. These methods offer high resolution and sensitivity for the separation and detection of the main compound from potential impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, an advancement of HPLC, utilizes smaller particle size columns to achieve faster and more efficient separations. For the analysis of amines like this compound, reversed-phase UPLC is a common approach. A typical UPLC method would involve a C18 column and a mobile phase gradient consisting of an aqueous component with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The modifier helps to improve peak shape and ionization efficiency for mass spectrometry detection.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Coupling liquid chromatography with mass spectrometry provides a highly selective and sensitive analytical method. For this compound, an electrospray ionization (ESI) source in positive ion mode would be suitable for generating protonated molecular ions [M+H]⁺. The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the accurate mass determination of the parent compound and any impurities, aiding in their identification.

A generalized approach for the LC/MS analysis of primary amines involves careful method development to achieve good chromatographic resolution and signal intensity. The selection of the stationary phase, mobile phase composition, and MS parameters are all crucial for a robust purity assessment. While specific application notes for this compound are not widely published, methods for similar aromatic amines can be adapted. These methods are essential for quantifying the purity and identifying any synthesis-related byproducts or degradants.

Below is a hypothetical data table illustrating the type of information that would be generated from a UPLC-MS analysis for purity assessment.

| Parameter | Value |

| Chromatographic System | UPLC with UV and MS Detection |

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| MS Detector | ESI Positive Mode |

| Expected [M+H]⁺ | m/z 194.1545 |

| Retention Time | ~2.5 min |

| Purity (by UV) | >99% |

Computational and Theoretical Chemistry of 2 4 Isopropylphenoxy Propan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the fundamental electronic properties and geometries of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of the electron distribution and the relative stabilities of different molecular arrangements.

Electronic Structure Elucidation

The electronic structure of a molecule dictates its reactivity and physical properties. For 2-(4-Isopropylphenoxy)propan-1-amine, key aspects of its electronic structure include the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential.

Theoretical calculations for similar amine compounds have been used to predict their pKa values and other physicochemical parameters. researchgate.net For this compound, such calculations would likely involve geometry optimization followed by the calculation of thermodynamic properties in both the gas phase and in a solvated environment to determine the free energy of protonation.

Illustrative Data Table: Calculated Electronic Properties

Below is a hypothetical table of electronic properties for this compound, as would be obtained from DFT calculations.

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -8.5 eV | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ 1.2 eV | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 9.7 eV | An indicator of the molecule's chemical reactivity and stability. |

| pKa (predicted) | ~ 9.5 | The predicted basicity of the amine group, crucial for its behavior in biological systems. chapman.edu |

Note: The data in this table is illustrative and represents typical values for a molecule of this class. Actual values would require specific quantum chemical calculations.

Conformational Analysis

The flexibility of the propan-1-amine side chain allows this compound to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to interact with a biological target.

Computational studies on structurally related molecules, such as amphetamine and its derivatives, have successfully employed DFT and molecular dynamics to determine the relative populations of different conformers in solution. rsc.orgrsc.org A similar approach for this compound would involve rotating the key dihedral angles, such as those around the C-O and C-C bonds of the side chain, to map the potential energy surface.

The most stable conformers would likely be those that minimize steric hindrance between the bulky isopropyl group, the phenoxy ring, and the amine group. Intramolecular hydrogen bonding between the amine group and the ether oxygen could also play a role in stabilizing certain conformations, a phenomenon observed in other ethanolamines. nih.gov

Illustrative Data Table: Relative Energies of Hypothetical Conformers

This table presents a simplified view of the results of a conformational analysis.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A (Anti) | 180° | 0.0 | 65 |

| B (Gauche 1) | 60° | 1.2 | 20 |

| C (Gauche 2) | -60° | 1.5 | 15 |

Note: This data is for illustrative purposes. The actual conformational landscape would be more complex and would require detailed computational analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that are complementary to the static picture from quantum chemical calculations. By simulating the movements of atoms and their interactions, MD can be used to study how a molecule behaves in different environments.

Solvent Effects on Molecular Behavior

The solvent environment can significantly influence the conformation and dynamics of a molecule. MD simulations are particularly well-suited to explore these effects. For this compound, simulations in an aqueous environment would reveal the nature of its hydration shell.

Interaction Dynamics

While no specific interaction dynamics studies for this compound were found, MD simulations are a powerful tool for investigating how a ligand interacts with a biological target, such as a receptor or an enzyme. If a putative target were identified, MD simulations could be used to model the binding process, identify key interacting residues, and estimate the binding free energy. The protonation state of the amine group, which is dependent on the pH of the environment, would be a critical factor in these simulations, as it would govern the electrostatic interactions within the binding site. chapman.edu

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, map out the most likely reaction pathways, and identify the high-energy transition states that control the reaction rate. For this compound, a relevant reaction to model would be the cleavage of the ether bond.

Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.orgmasterorganicchemistry.com Depending on the structure of the ether, the reaction can proceed through either an SN1 or SN2 mechanism. masterorganicchemistry.com Computational modeling can help to elucidate the preferred mechanism for this specific molecule.

By using methods like DFT, the geometries of the reactants, products, and transition states can be optimized, and their energies can be calculated. This allows for the determination of the activation energy of the reaction, which is directly related to the reaction rate. Studies on the cleavage of other ethers have successfully used DFT to understand reaction mechanisms and the role of catalysts. researchgate.netosti.gov For this compound, such a study would likely involve modeling the protonation of the ether oxygen followed by the nucleophilic attack of a counter-ion.

Structure-Reactivity Relationships Prediction

The chemical reactivity of this compound is intrinsically linked to its molecular architecture. Computational and theoretical chemistry provide powerful tools to predict how variations in this structure would influence its behavior in chemical reactions. This analysis primarily revolves around understanding the electronic and steric effects imparted by its constituent functional groups: the isopropyl group, the phenoxy ring, the propyl chain, and the primary amine group.

The primary amine group, with its lone pair of electrons on the nitrogen atom, establishes the basic character of the molecule, allowing it to act as a proton acceptor. cymitquimica.com The steric hindrance around this amine group, influenced by the adjacent methyl group on the propane (B168953) chain and the bulky isopropylphenoxy group, can modulate its accessibility to reactants. cymitquimica.com

Quantitative structure-activity relationship (QSAR) models are a key computational tool for predicting the biological activity or chemical reactivity of a series of compounds based on their molecular descriptors. nih.govmdpi.com For a molecule like this compound, a QSAR study would involve synthesizing analogs with different substituents and correlating their measured activities with calculated descriptors.

Key molecular features that would be considered in a predictive structure-reactivity analysis include:

Electronic Properties of the Aromatic Ring: The electron-donating or electron-withdrawing nature of substituents on the phenoxy ring can significantly alter the electron density across the molecule.

Steric Effects: The size and spatial arrangement of substituent groups can hinder or facilitate the approach of reactants to the reactive centers of the molecule, particularly the amine group.

Hypothetical modifications to the structure of this compound can be proposed to explore these relationships. For instance, altering the substituent at the para-position of the phenoxy ring from an isopropyl group to other functional groups would be expected to have a pronounced effect on the molecule's reactivity.

The following interactive data table illustrates a predictive model of how different para-substituents on the phenoxy ring might influence key molecular descriptors relevant to reactivity. These descriptors are often used in QSAR studies.

| Para-Substituent (R) | Hammett Constant (σp) | Calculated LogP | Predicted Relative Basicity (pKb) | Steric Hindrance Index |

| -H | 0.00 | 2.85 | 4.20 | 1.00 |

| -CH(CH₃)₂ (Isopropyl) | -0.15 | 3.95 | 4.35 | 1.75 |

| -Cl | 0.23 | 3.54 | 3.95 | 1.20 |

| -NO₂ | 0.78 | 2.87 | 3.10 | 1.35 |

| -OCH₃ | -0.27 | 2.80 | 4.50 | 1.15 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate structure-reactivity concepts.

Further computational analysis could involve mapping the electrostatic potential of this compound and its analogs. This would visualize the electron-rich and electron-poor regions of the molecules, offering insights into their likely sites of nucleophilic or electrophilic attack. For instance, the lone pair on the nitrogen atom of the amine group represents a region of high electron density, making it a primary site for reaction with electrophiles.

Derivatization and Analog Synthesis of 2 4 Isopropylphenoxy Propan 1 Amine

Modification of the Primary Amine Functionality

The primary amine group is a versatile functional handle for a wide array of chemical transformations, including N-alkylation, acylation, sulfonylation, and quaternization.

The primary amine of 2-(4-Isopropylphenoxy)propan-1-amine can be converted to secondary and tertiary amines through several established synthetic methods. These reactions introduce alkyl or aryl groups onto the nitrogen atom, significantly altering the compound's basicity, lipophilicity, and steric profile.

Reductive Amination: A prominent method for N-alkylation is reductive amination. This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical; for instance, NaBH₃CN is effective under mildly acidic conditions where the imine formation is favorable. This method avoids the common issue of overalkylation often seen with direct alkylation using alkyl halides.

The reaction of a phenoxypropanamine with an aldehyde in the presence of a reducing agent leads to the formation of a secondary amine. A second alkyl group can be introduced by repeating the process with another aldehyde or ketone, or by direct alkylation of the secondary amine.

Direct N-Alkylation: Direct alkylation with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) is another route. This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. However, this method can be difficult to control and often leads to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. The use of a large excess of the primary amine can favor mono-alkylation, but this is often not practical.

Below is a table summarizing typical conditions for the formation of secondary amines from primary amines.

| Alkylating Agent | Reducing Agent/Base | Solvent | Typical Conditions | Product Type |

| Aldehyde (e.g., Acetaldehyde) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetic Acid | Room temperature, 12-24 hours | Secondary Amine |

| Ketone (e.g., Acetone) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Room temperature, 12-24 hours | Secondary Amine |

| Alkyl Halide (e.g., Methyl Iodide) | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | Reflux, 6-12 hours | Secondary/Tertiary Amine Mixture |

The nucleophilic primary amine readily reacts with activated carboxylic acid derivatives (like acyl chlorides and anhydrides) and sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. These derivatives are of significant interest as they are common motifs in biologically active molecules.

Amide Formation: The most common method for amide synthesis involves the reaction of this compound with an acyl chloride or acid anhydride in the presence of a base, such as triethylamine or pyridine. The base serves to scavenge the HCl or carboxylic acid byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Sulfonamide Formation: Sulfonamides are typically prepared by reacting the primary amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base like pyridine or aqueous sodium hydroxide (Schotten-Baumann reaction conditions). The resulting sulfonamides have a less basic nitrogen compared to the parent amine due to the electron-withdrawing nature of the sulfonyl group.

The table below outlines representative conditions for these transformations.

| Reagent | Base/Coupling Agent | Solvent | Typical Conditions | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to Room Temperature, 2-4 hours | N-acetyl-2-(4-isopropylphenoxy)propan-1-amine |

| Benzoic Acid | EDC, HOBt | Dimethylformamide (DMF) | Room temperature, 12-24 hours | N-benzoyl-2-(4-isopropylphenoxy)propan-1-amine |

| p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane | 0 °C to Room Temperature, 4-8 hours | N-(p-tolylsulfonyl)-2-(4-isopropylphenoxy)propan-1-amine |

Tertiary amines derived from this compound can undergo quaternization by reacting with an alkyl halide. This reaction, known as the Menshutkin reaction, results in the formation of a quaternary ammonium salt. These salts are permanently charged, which significantly increases their water solubility and modifies their biological properties. The reaction involves the nucleophilic attack of the tertiary amine on the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged nitrogen center.

For example, the N,N-dimethyl derivative of this compound can be reacted with methyl iodide to yield the corresponding N,N,N-trimethyl quaternary ammonium iodide salt.

| Tertiary Amine Substrate | Alkylating Agent | Solvent | Typical Conditions | Product |

| N,N-dimethyl-2-(4-isopropylphenoxy)propan-1-amine | Methyl Iodide (CH₃I) | Acetonitrile or Acetone | Room temperature or gentle heating, 24-48 hours | 2-(4-Isopropylphenoxy)-N,N,N-trimethylpropan-1-aminium iodide |

| N,N-diethyl-2-(4-isopropylphenoxy)propan-1-amine | Ethyl Bromide (CH₃CH₂Br) | Ethanol | Reflux, 12-24 hours | N-ethyl-2-(4-isopropylphenoxy)-N,N-diethylpropan-1-aminium bromide |

Derivatization at the Phenoxy Ring

The phenoxy ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen and the isopropyl group. The directing effects of these substituents will influence the position of newly introduced groups.

Friedel-Crafts Reactions: The activated ring is susceptible to Friedel-Crafts alkylation and acylation, allowing for the introduction of new carbon-carbon bonds. For Friedel-Crafts acylation, reaction with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would likely lead to substitution at the positions ortho to the phenoxy ether linkage. The bulky isopropyl group may sterically hinder substitution at the position adjacent to it, favoring the other ortho position. Milder catalysts may be required to prevent potential side reactions.

Halogenation: Direct halogenation of the aromatic ring can be achieved using various reagents. For bromination, molecular bromine (Br₂) in a solvent like acetic acid or dichloromethane can be used. For chlorination, sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are effective reagents. The substitution pattern is governed by the existing activating groups, with halogenation expected to occur at the ortho positions relative to the ether group.

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a versatile functional group that can be further reduced to an amine. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically effective. However, given the presence of an acid-sensitive amine (which would be protonated under these conditions), protection of the amine group (e.g., as an amide) may be necessary prior to nitration to prevent side reactions and deactivation of the ring. The nitro group would be directed to the ortho positions.

The table below summarizes potential electrophilic aromatic substitution reactions on the phenoxy ring.

| Reaction Type | Reagent | Catalyst/Solvent | Expected Position of Substitution |

| Bromination | Bromine (Br₂) | Acetic Acid | Ortho to the phenoxy ether |

| Chlorination | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | Ortho to the phenoxy ether |

| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | N/A | Ortho to the phenoxy ether (amine protection may be needed) |

| Friedel-Crafts Acylation | Acetyl Chloride | Aluminum Chloride (AlCl₃) | Ortho to the phenoxy ether |

Side Chain Modifications

The aliphatic side chain of this compound, consisting of a propyl group with a terminal amine, presents a versatile scaffold for chemical modification. Altering the length, branching, and elemental composition of this chain can lead to the generation of a diverse library of analogs with potentially improved therapeutic characteristics.

Homologation Strategies

Homologation, the process of extending a molecular chain by a constant unit, typically a methylene (B1212753) group (-CH2-), can be a critical tool in optimizing the structure of a lead compound. For this compound, extending the propan-1-amine side chain to butan-1-amine, pentan-1-amine, or longer analogs can alter the molecule's lipophilicity and its ability to interact with biological targets.

Several synthetic routes can be envisioned for the homologation of the side chain. One common approach involves the use of a suitable starting material, such as 4-isopropylphenol (B134273), which can be reacted with a haloalkane of the desired chain length, followed by the introduction of the amine functionality. For instance, reaction with 1,4-dibromobutane would introduce a four-carbon chain, which can then be converted to the corresponding amine.

Another strategy involves the chain extension of an intermediate. For example, a protected form of 2-(4-Isopropylphenoxy)propanal could undergo a Wittig reaction or a related olefination to add a carbon atom, followed by reduction and amination to yield the homologated amine.

The following table outlines a theoretical homologation series of this compound, highlighting the change in the side chain.

| Compound Name | Side Chain Structure | Chain Length (Carbons) |

| 2-(4-Isopropylphenoxy)ethan-1-amine | -CH2-CH2-NH2 | 2 |

| This compound | -CH2-CH2-CH2-NH2 | 3 |

| 2-(4-Isopropylphenoxy)butan-1-amine | -CH2-CH2-CH2-CH2-NH2 | 4 |

| 2-(4-Isopropylphenoxy)pentan-1-amine | -CH2-CH2-CH2-CH2-CH2-NH2 | 5 |

This table presents a conceptual homologation series. The synthesis of each analog would require a specific multi-step reaction sequence.

Incorporation of Heteroatoms

The introduction of heteroatoms, such as oxygen, nitrogen, or sulfur, into the side chain of this compound can profoundly impact its polarity, hydrogen bonding capacity, and metabolic stability. These modifications can lead to analogs with altered solubility and target-binding interactions.

Oxygen Incorporation: The synthesis of amino alcohol derivatives is a common strategy to introduce a hydroxyl group into the side chain. This can be achieved through various synthetic methods. For example, the reaction of 4-isopropylphenol with an appropriate epoxy-alcohol derivative can yield a precursor that, after subsequent chemical transformations, results in a side chain containing a hydroxyl group. The position of the hydroxyl group can be varied to explore the structure-activity relationship.

Nitrogen Incorporation: The introduction of a second nitrogen atom can lead to diamine analogs. A potential synthetic route could involve the reaction of a side-chain aldehyde or ketone precursor with a diamine, followed by reduction. Alternatively, a protected amino acid could be coupled to the phenoxy moiety, which upon deprotection and reduction would yield an analog with an additional nitrogen atom within the side chain.

Sulfur Incorporation: The incorporation of sulfur can be achieved through several synthetic methodologies. For instance, a terminal hydroxyl group on the side chain could be converted to a leaving group and subsequently displaced by a sulfur nucleophile, such as sodium thiomethoxide, to introduce a methylthio group. The synthesis of sulfur-containing amino acids and their subsequent incorporation into molecular structures is also a well-established field that can provide building blocks for more complex sulfur-containing side chains.

The table below illustrates potential side chain modifications through the incorporation of heteroatoms.

| Modification Type | Example Side Chain Structure | Incorporated Heteroatom(s) |

| Hydroxylation | -CH(OH)-CH2-CH2-NH2 | Oxygen |

| Diamination | -CH2-NH-CH2-CH2-NH2 | Nitrogen |

| Thioether Introduction | -CH2-S-CH2-CH2-NH2 | Sulfur |

This table provides illustrative examples of side chains with incorporated heteroatoms. The feasibility and specific synthetic routes for these modifications would require dedicated research and development.

Advanced Applications in Chemical Synthesis and Materials Science General Focus

Utilization as a Building Block in Complex Organic Synthesis

There is no available scientific literature that describes the use of 2-(4-Isopropylphenoxy)propan-1-amine as a specific building block or key intermediate in the synthesis of complex organic molecules, such as natural products, pharmaceuticals, or agrochemicals. General synthetic routes for related phenoxypropanamine derivatives exist, but detailed reaction schemes, yields, or applications involving the title compound have not been reported.

Role in Polymer Chemistry and Material Modification

No studies have been found that investigate the role of this compound in polymer science. Information regarding its use as a monomer for polymerization, as a functionalizing agent for existing polymers, or in the surface modification of materials is absent from current scientific literature. Consequently, data on resulting polymer properties, such as molecular weight, thermal stability, or mechanical characteristics, is unavailable.

Catalytic Applications

The potential for this compound to be used in catalytic applications, either directly as an organocatalyst or as a ligand for the formation of catalytically active metal complexes, has not been explored in published research. There are no reports on its use in asymmetric synthesis, cross-coupling reactions, or other significant catalytic transformations.

Precursor for Advanced Functional Materials

There is no evidence in the literature to suggest that this compound has been utilized as a precursor for the synthesis of advanced functional materials. Research into its application for creating materials such as porous organic frameworks, coordination polymers, or specialized functional coatings has not been documented.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Isopropylphenoxy)propan-1-amine, and how are intermediates characterized?